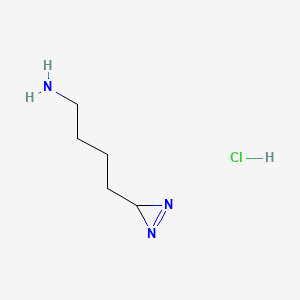

4-(3H-diazirin-3-yl)butan-1-amine hydrochloride

CAS No.: 2866353-75-3

Cat. No.: VC20446258

Molecular Formula: C5H12ClN3

Molecular Weight: 149.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2866353-75-3 |

|---|---|

| Molecular Formula | C5H12ClN3 |

| Molecular Weight | 149.62 g/mol |

| IUPAC Name | 4-(3H-diazirin-3-yl)butan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C5H11N3.ClH/c6-4-2-1-3-5-7-8-5;/h5H,1-4,6H2;1H |

| Standard InChI Key | OCRSRAZYPKSKKO-UHFFFAOYSA-N |

| Canonical SMILES | C(CCN)CC1N=N1.Cl |

Introduction

4-(3H-diazirin-3-yl)butan-1-amine hydrochloride is a chemical compound with the molecular formula C5H12ClN3 and a molecular weight of 149.6219 g/mol . This compound is a hydrochloride salt of 4-(3H-diazirin-3-yl)butan-1-amine, featuring a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. Diazirines are known for their reactivity and are often used in photoaffinity labeling studies due to their ability to form reactive intermediates upon irradiation .

Structural Information

The structural information for 4-(3H-diazirin-3-yl)butan-1-amine hydrochloride includes:

-

Molecular Formula: C5H12ClN3

-

Molecular Weight: 149.6219 g/mol

-

SMILES: NCCCCC1N=N1.Cl

-

InChI: Not explicitly provided for the hydrochloride form, but the base compound's InChI is available as InChI=1S/C5H11N3/c6-4-2-1-3-5-7-8-5/h5H,1-4,6H2 .

Synthesis and Applications

While specific synthesis details for 4-(3H-diazirin-3-yl)butan-1-amine hydrochloride are not readily available in the provided sources, diazirines are generally synthesized through reactions involving diazo compounds or by the reaction of amines with chloroformamidinium salts. The compound's applications are likely related to photoaffinity labeling, similar to other diazirine derivatives, which are used to study protein-ligand interactions by forming covalent bonds upon UV irradiation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume